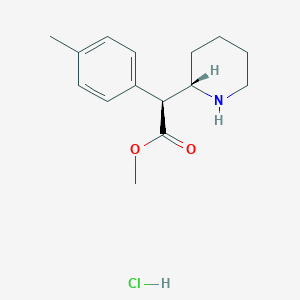
(+/-)-threo-4-Methylmethylphenidate (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is a central nervous system stimulant that is commonly used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is a derivative of methylphenidate and is known for its ability to increase the levels of dopamine and norepinephrine in the brain, thereby improving attention and focus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) typically involves the condensation of piperidine with a phenylacetate derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities.
化学反応の分析
Types of Reactions
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
科学的研究の応用
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in research on neurotransmitter systems and brain function.
Medicine: Investigated for its potential therapeutic effects in conditions such as attention deficit hyperactivity disorder, narcolepsy, and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of (+/-)-threo-4-Methylmethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake in the brain. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This leads to improved attention, focus, and cognitive function. The primary molecular targets are the dopamine transporter and the norepinephrine transporter.
類似化合物との比較
(+/-)-threo-4-Methylmethylphenidate (hydrochloride) is similar to other central nervous system stimulants such as:
Dexmethylphenidate: A more potent enantiomer of methylphenidate.
Amphetamine: Another stimulant used in the treatment of attention deficit hyperactivity disorder.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy.
Uniqueness
What sets (+/-)-threo-4-Methylmethylphenidate (hydrochloride) apart from these compounds is its balanced racemic mixture, which provides a unique pharmacological profile. Unlike dexmethylphenidate, which is a single enantiomer, the racemic mixture offers a broader range of effects. Compared to amphetamine and modafinil, (+/-)-threo-4-Methylmethylphenidate (hydrochloride) has a different mechanism of action and a distinct side effect profile.
List of Similar Compounds
- Dexmethylphenidate
- Amphetamine
- Modafinil
特性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC名 |
methyl (2S)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13;/h6-9,13-14,16H,3-5,10H2,1-2H3;1H/t13-,14-;/m0./s1 |
InChIキー |
RTUOEPCDJYLTKH-IODNYQNNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCN2)C(=O)OC.Cl |
正規SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


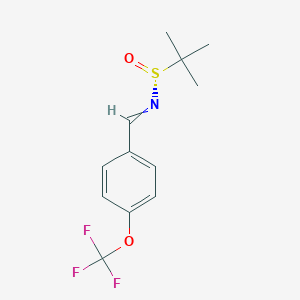

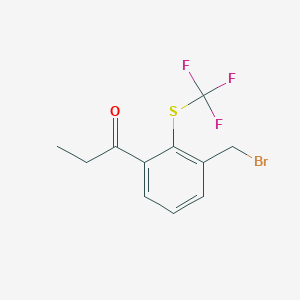

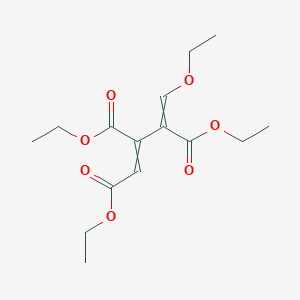
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
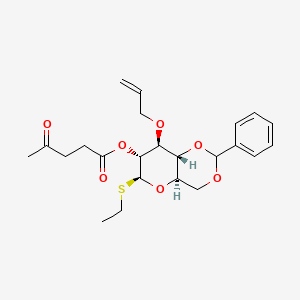

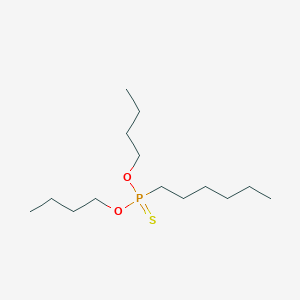
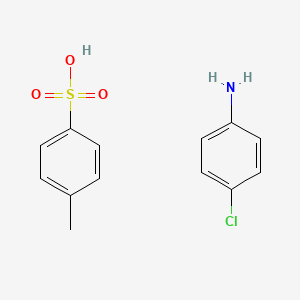
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
